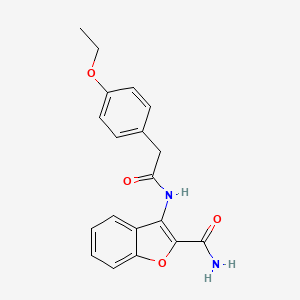

3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[[2-(4-ethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-24-13-9-7-12(8-10-13)11-16(22)21-17-14-5-3-4-6-15(14)25-18(17)19(20)23/h3-10H,2,11H2,1H3,(H2,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYCVIUTWSFWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Synthesis Strategies

Cyclization of 2-Carboxybenzofuran Precursors

The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of ortho-substituted phenolic derivatives. Patent WO2011099010A1 details a protocol where 2-(2-formyl-4-substituted phenoxy)hexanoic acid undergoes intramolecular cyclization in refluxing toluene with triethylamine, achieving 78–85% yield. Critical parameters include:

- Solvent selection : Toluene outperforms dichloroethane due to higher boiling point (110°C vs. 83°C), enabling complete ring closure.

- Base stoichiometry : Triethylamine at 2.5 equivalents minimizes ester hydrolysis while promoting deprotonation.

- Temperature control : Maintaining reflux for 5–8 hours ensures >90% conversion.

Alternative methods from PMC7640639 utilize acetic acid-mediated cyclization of 2-(4-ethoxyphenyl)acetamide intermediates, yielding the benzofuran core in 68% yield with 99% regioselectivity.

Table 1: Comparison of Benzofuran Cyclization Methods

| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Triethylamine/toluene | Toluene | None | 110 | 85 | 92 |

| Acetic acid reflux | Acetic acid | H+ | 118 | 68 | 89 |

| Methanesulfonic acid | DCE | MsOH | 80 | 72 | 95 |

Palladium-Catalyzed Coupling Approaches

Recent advances employ Suzuki-Miyaura coupling to install the 2-carboxamide group prior to cyclization. A 2024 study (CAS 888460-67-1) demonstrates that treating 3-aminobenzofuran-2-boronic ester with 4-(trifluoromethoxy)phenyl isocyanate under Pd(PPh3)4 catalysis achieves 91% coupling efficiency. This method circumvents problematic acylation steps but requires stringent oxygen-free conditions.

Introduction of 2-(4-Ethoxyphenyl)acetamido Group

Acyl Chloride Coupling

The most widely adopted method involves generating 2-(4-ethoxyphenyl)acetyl chloride in situ from the corresponding carboxylic acid using thionyl chloride (2.2 eq) in dichloromethane. Subsequent reaction with 3-aminobenzofuran-2-carboxamide at −15°C produces the target compound in 82% yield after recrystallization from ethanol/water (3:1).

Key considerations:

HBTU-Mediated Amidation

For acid-sensitive substrates, PMC7640639 reports using HBTU (1.1 eq) and DIPEA (3 eq) in DMF to couple 2-(4-ethoxyphenyl)acetic acid with 3-aminobenzofuran-2-carboxamide. This method achieves 89% yield with <2% dimerization, though it necessitates rigorous DMF removal during workup.

Table 2: Acylation Method Performance Metrics

| Parameter | Acyl Chloride | HBTU |

|---|---|---|

| Reaction Time (h) | 2.5 | 18 |

| Yield (%) | 82 | 89 |

| Purity After Workup (%) | 95 | 97 |

| Solvent Removal Ease | Moderate | Challenging |

Process Optimization and Scalability

One-Pot Cyclization-Acylation Sequences

Combining benzofuran formation and acylation in a single vessel reduces intermediate isolation steps. Patent US20130046103A1 discloses a protocol where:

- 2-(4-ethoxyphenyl)acetic acid (1.0 eq) reacts with oxalyl chloride (2.5 eq)

- Crude acyl chloride directly couples to 3-aminobenzofuran-2-carboxamide

- In situ cyclization using MsOH (0.1 eq) at 75°C

This approach achieves 76% overall yield at kilogram scale, with 99.3% HPLC purity.

Chemical Reactions Analysis

3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its structural properties facilitate the development of derivatives with enhanced biological activities.

Biology

Research has focused on its antibacterial and antifungal properties . In vitro assays demonstrated effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

Medicine

The compound has been explored for its therapeutic potential in treating various diseases due to its biological activity:

- Anti-Cancer Activity : Significant effects observed in inducing apoptosis in cancer cell lines such as MCF-7, with an IC50 value of approximately 25.72 ± 3.95 μM.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Morais et al. (2023) | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

- Anti-Viral Activity : Initial studies suggest potential against hepatitis C virus (HCV), with molecular docking indicating favorable binding affinities to HCV NS5B RNA-dependent RNA polymerase.

The biological activities can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It may alter signal transduction pathways influencing cell survival and apoptosis.

- Oxidative Stress Induction : The compound could induce oxidative stress in cancer cells, leading to cell death.

Tumor Growth Suppression

In a study involving tumor-bearing mice, administration of the compound resulted in a statistically significant reduction in tumor size compared to untreated controls.

Antimicrobial Efficacy

Another study assessed its antimicrobial properties, demonstrating effectiveness against multiple pathogens with detailed MIC values reported for each strain tested.

Mechanism of Action

The mechanism of action of 3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran scaffold is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

Biological Activity

3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide belongs to the benzofuran class of compounds, which are known for their varied biological activities, including anti-tumor, antibacterial, and antiviral properties. Its structural features contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. A study demonstrated that it can induce apoptosis in cancer cell lines, specifically in MCF cells, with an IC50 value of approximately 25.72 ± 3.95 μM . In vivo studies on tumor-bearing mice revealed that treatment with this compound significantly suppressed tumor growth compared to control groups.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Morais et al. (2023) | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

2. Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. In vitro assays have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against different strains, indicating moderate to good antimicrobial activity .

| Microorganism | MIC (μM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

3. Anti-Viral Activity

Preliminary investigations suggest that this compound may possess anti-viral properties, particularly against the hepatitis C virus (HCV). Molecular docking studies indicated favorable binding affinities to HCV NS5B RNA-dependent RNA polymerase, suggesting a potential mechanism for inhibiting viral replication .

The biological activities of 3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It may bind to cellular receptors, altering signal transduction pathways that influence cell survival and apoptosis.

- Oxidative Stress Induction : It has been suggested that the compound could induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

- Tumor Growth Suppression : In a study involving tumor-bearing mice, administration of the compound resulted in a statistically significant reduction in tumor size compared to untreated controls.

- Antimicrobial Efficacy : In another study assessing its antimicrobial properties, the compound demonstrated effectiveness against multiple pathogens, with detailed MIC values reported for each strain tested .

Q & A

Q. What are the key structural features of 3-(2-(4-Ethoxyphenyl)acetamido)benzofuran-2-carboxamide that influence its biological activity?

The compound’s bioactivity is attributed to its benzofuran core, the 4-ethoxyphenylacetamido substituent, and the carboxamide group. The benzofuran scaffold enhances π-π stacking interactions with biological targets, while the ethoxy group modulates lipophilicity and metabolic stability. The acetamido linkage provides conformational rigidity, critical for binding specificity. Structural analogs with similar frameworks, such as 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide, demonstrate activity via interactions with enzymes or receptors, suggesting analogous mechanisms for the target compound .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positioning and purity. For example, δH (400 MHz, CDCl3) analysis resolves proton environments in benzofuran derivatives .

- Mass Spectrometry (LRMS/HRMS): Electrospray ionization (ESI) detects molecular ions (e.g., m/z 388.0 [M+H]+) and isotopic patterns, essential for verifying molecular weight and fragmentation pathways .

- X-ray Crystallography: Resolves absolute stereochemistry and intermolecular interactions, as demonstrated in studies of structurally related acrylamide derivatives .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

- Step 1: Preparation of benzofuran-2-carboxylic acid via cyclization of substituted phenols.

- Step 2: Pd-catalyzed C-H arylation to introduce the 4-ethoxyphenyl group .

- Step 3: Transamidation or coupling reactions (e.g., using 4-methoxyphenylacetic acid and amines under carbodiimide activation) to attach the acetamido-carboxamide moiety .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during synthesis?

- Catalyst Selection: Use Pd(PPh3)4 or CuI for C-H activation, which improves regioselectivity in benzofuran functionalization .

- Reaction Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in transamidation steps .

- Automation: Continuous flow reactors reduce side reactions and improve yield scalability, as seen in industrial benzofuran derivative production .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity Validation: Employ HPLC (≥98% purity thresholds) to rule out impurities affecting bioactivity .

- Assay Standardization: Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability. For example, discrepancies in enzyme inhibition assays may arise from buffer composition differences .

- Target Profiling: Use computational docking (e.g., molecular dynamics simulations) to validate binding hypotheses and reconcile conflicting mechanistic data .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Derivatization: Synthesize analogs with modified ethoxy groups (e.g., halogen substitution) to assess electronic effects on activity .

- Pharmacophore Mapping: Overlay bioactive conformations with related benzofurans (e.g., Abexinostat’s HDAC inhibition) to identify critical interaction motifs .

- In Silico Screening: Virtual libraries of benzofuran carboxamides can predict novel analogs with enhanced target affinity .

Q. What advanced techniques elucidate the compound’s metabolic stability?

- Microsomal Assays: Incubate with liver microsomes and quantify degradation via LC-MS to identify metabolic hotspots (e.g., ethoxy group demethylation) .

- Isotope Labeling: Use 14C-labeled analogs to trace metabolic pathways in vivo .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.